molecular formula C17H19F2N3O B6445805 2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549063-17-2

2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6445805
CAS No.: 2549063-17-2
M. Wt: 319.35 g/mol
InChI Key: KOIUKFWHDPYJAY-UHFFFAOYSA-N
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Description

2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a synthetic organic compound characterized by the presence of a pyrazine ring substituted with a piperidine moiety and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 3,5-difluorobenzyl chloride with piperidine under basic conditions to form 1-[(3,5-difluorophenyl)methyl]piperidine.

  • Attachment of the Pyrazine Ring: : The next step involves the introduction of the pyrazine ring. This can be done by reacting the piperidine intermediate with 2-chloropyrazine in the presence of a base such as potassium carbonate, facilitating the nucleophilic substitution reaction to yield the desired product.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.

  • Substitution: : The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

  • Biological Studies: : The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.

  • Industrial Applications: : It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The difluorophenyl group enhances its binding affinity and specificity, while the piperidine and pyrazine rings contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine: Similar structure but with chlorine atoms instead of fluorine, affecting its reactivity and biological activity.

    2-({1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine: Methyl groups instead of fluorine, leading to different pharmacological properties.

Uniqueness

The presence of the difluorophenyl group in 2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine imparts unique electronic properties, enhancing its stability and reactivity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-[[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O/c18-15-7-14(8-16(19)9-15)11-22-5-1-13(2-6-22)12-23-17-10-20-3-4-21-17/h3-4,7-10,13H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIUKFWHDPYJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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